REACTION_CXSMILES
|
[C:1]([NH:4][NH:5][C:6]1[N:15]=[C:14]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([N+:22]([O-:24])=[O:23])[CH:12]=2)[N:7]=1)(=O)[CH3:2].O.N>>[CH3:2][C:1]1[N:7]2[C:8]3[C:13]([C:14]([C:16]4[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=4)=[N:15][C:6]2=[N:5][N:4]=1)=[CH:12][C:11]([N+:22]([O-:24])=[O:23])=[CH:10][CH:9]=3 |f:1.2|
|
Name
|
2-(2-acetylhydrazino)-4-phenyl-6-nitroquinazoline
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NNC1=NC2=CC=C(C=C2C(=N1)C1=CC=CC=C1)[N+](=O)[O-]
|
Name
|
polyphosphoric acid
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were filtered
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
recrystallized from chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN=C2N1C1=CC=C(C=C1C(=N2)C2=CC=CC=C2)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |